molecular formula C8H7ClN4O2 B1279545 Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 75680-93-2

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No.: B1279545
CAS No.: 75680-93-2
M. Wt: 226.62 g/mol
InChI Key: ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C8H7ClN4O2 and its molecular weight is 226.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate derivatives have been synthesized and characterized using various techniques such as NMR, IR, and mass spectral studies. These compounds have shown significant applications in the field of medicinal chemistry due to their biological properties, including anti-tumor and anti-inflammatory activity. Density Functional Theory (DFT) calculations have also been performed to understand their molecular properties (Sallam et al., 2021).

Pharmacological Studies

  • Despite investigations into potential pharmacological applications, some derivatives of this compound did not exhibit notable hypotensive or antihypertensive effects. This highlights the complexity and specificity of drug action mechanisms in pharmacological research (Kosáry et al., 1983).

Antioxidant and Insulinotropic Activities

  • In the context of diabetes treatment, certain triazolo-pyridazine derivatives have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These studies indicated promising antioxidant and insulinotropic activities, suggesting potential therapeutic applications in diabetes management (Bindu et al., 2019).

Antiviral Activity

  • Some novel triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV). This illustrates the potential of these compounds in the development of antiviral medications (Shamroukh & Ali, 2008).

Cytotoxicity Studies

  • A series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for cytotoxic activities against various cancer cell lines. Results revealed that certain compounds exhibited potent cytotoxic activity, indicating their potential as leads in cancer therapy (Mamta et al., 2019).

Safety and Hazards

The safety information available indicates that Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is harmful if swallowed (H302). Precautionary measures include washing hands and face thoroughly after handling, and if swallowed, calling a poison center or doctor .

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Additionally, it affects gene expression by binding to specific transcription factors or DNA sequences, thereby regulating the transcription of target genes . These cellular effects highlight the compound’s potential as a therapeutic agent and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate certain receptors by mimicking the natural ligand, leading to downstream signaling events . These molecular interactions are critical for understanding the compound’s biochemical properties and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are essential for designing experiments and understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and altered physiological functions . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing harm . These dosage effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function . The distribution of the compound within tissues also affects its therapeutic potential and toxicity . These factors are important for understanding the compound’s pharmacodynamics and optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461274
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-93-2
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7.04 g of (6-chloro-3-pyridazinyl)hydrazine was dissolved in 70 ml of ethanol; 8.6 ml of diethyl oxalate was added, followed by stirring at room temperature for 16 hours and subsequent refluxing under heating for 1 day. After cooling, the precipitated crystal was washed with diethyl ether and dried to yield 7.32 g of the title compound.
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of compound ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate (1.25 g, 4 mmol) in 10 mL of isopropanol with 0.5 mL of triethylamine was refluxed for 1 h. The solution was evaporated and the residue was washed thoroughly with water to give product ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate as a yellow solid (0.8 g, 67%). LRMS (M+H+) m/z: calcd 227.03; found 227. 1H NMR (300 MHz, CDCl3): δ 8.25-8.22 (d, J=9.6 Hz, 1H), 7.34-7.31 (d, J=9.6 Hz, 1H), 4.64-4.56 (q, 2H), 1.53-1.49 (t, 3H).
Name
ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.